2-(2,5-Dimethylphenyl)propanenitrile
Description
2-(2,5-Dimethylphenyl)propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a 2,5-dimethylphenyl group. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol. The compound features a nitrile (-CN) functional group, which confers electron-withdrawing properties, and methyl substituents at the ortho (2-) and para (5-) positions on the aromatic ring.
Properties
CAS No. |
16213-86-8 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10H,1-3H3 |
InChI Key |
PCGKUSWTVXRUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)propanenitrile typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the chloride ion from the benzyl chloride, forming the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)propanamide or 2-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 2-(2,5-Dimethylphenyl)propanamine.
Substitution: 2-(2,5-Dimethyl-4-nitrophenyl)propanenitrile or 2-(2,5-Dimethyl-4-bromophenyl)propanenitrile.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Observations:
Substituent Position: The 2,5-dimethylphenyl group (ortho/para substitution) in the target compound contrasts with the 3,5-dimethylphenyl (meta substitution) in 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. Electron-withdrawing groups (e.g., -F in 3,5-difluorophenyl derivatives) further enhance PET-inhibiting activity by stabilizing charge-separated states in photosystem II .
Functional Group Impact: Nitrile vs. Carboxamide: Nitriles exhibit stronger electron-withdrawing effects than carboxamides, which may alter binding affinity to PET targets. The 2-methyl group in 2-(3,5-dimethylphenyl)-2-methylpropanenitrile introduces steric hindrance, possibly reducing binding efficiency compared to the unsubstituted propanenitrile backbone .
Lipophilicity and Bioactivity :
- Lipophilicity (logP) is a critical determinant of herbicidal activity. The 2,5-dimethylphenyl group in the target compound likely confers higher logP than its 3,5-dimethylphenyl analog, aligning with the SAR trends observed in carboxamide derivatives .
Research Findings and Implications
- PET Inhibition: N-(2,5-dimethylphenyl)carboxamides exhibit potent PET-inhibiting activity (IC₅₀ ~10 µM), attributed to optimal substituent positioning and lipophilicity.
- Safety Profile: Limited hazard data are available for nitrile derivatives.
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